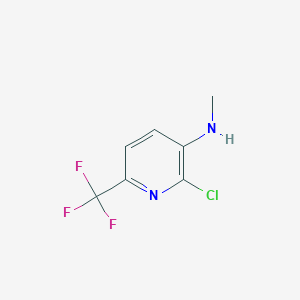
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine typically involves the reaction of 2-chloro-6-trifluoromethyl-pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-trifluoromethyl-pyridin-3-yl)boronic acid
- (2-Chloro-6-trifluoromethyl-pyridin-3-yl)methanol
- 2-Chloro-6-(trifluoromethyl)pyridin-3-ol
Uniqueness
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c1-12-4-2-3-5(7(9,10)11)13-6(4)8/h2-3,12H,1H3 |
InChI Key |
ZERHZJGMGDTSFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzonitrile](/img/structure/B8486209.png)
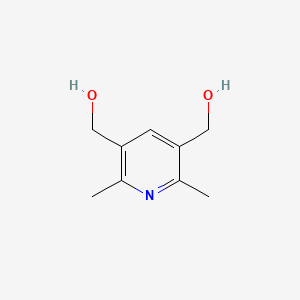
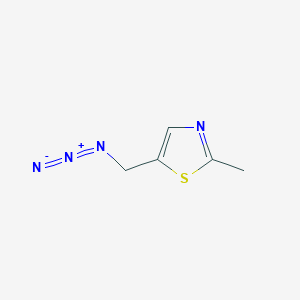
![1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8486237.png)
![7-(Hydroxymethyl)-4-azaspiro[2.4]heptan-5-one](/img/structure/B8486243.png)

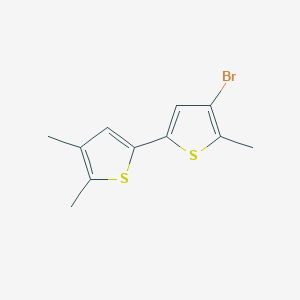
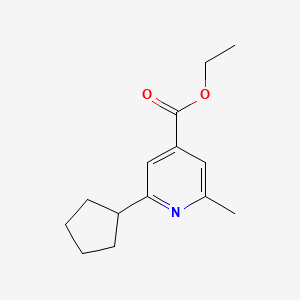
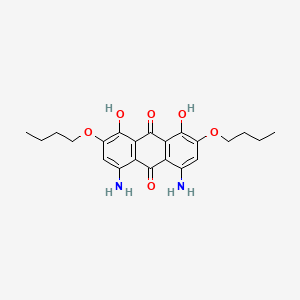
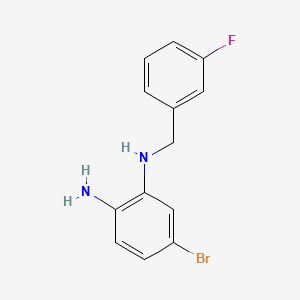
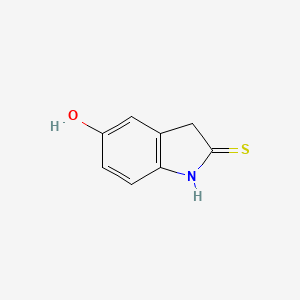
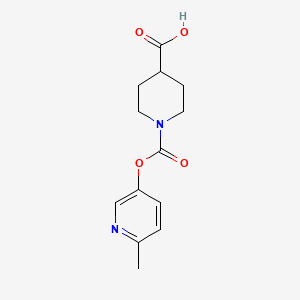
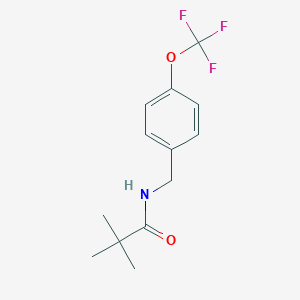
![7-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8486318.png)
